4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a dichlorobenzylidene group, and a fluorophenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dichlorobenzylidene and fluorophenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,3-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((2,3-Dichlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2,3-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorophenyl group in 4-((2,3-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol distinguishes it from other similar compounds. This fluorine substitution can significantly impact the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for further research and development.
Properties
CAS No. |
676443-43-9 |
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Molecular Formula |
C15H9Cl2FN4S |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2FN4S/c16-12-3-1-2-10(13(12)17)8-19-22-14(20-21-15(22)23)9-4-6-11(18)7-5-9/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
HKVLCMDYHBXMPJ-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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